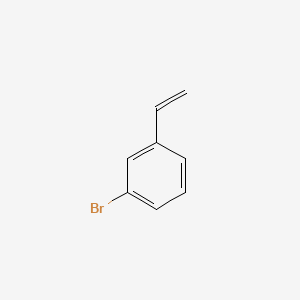

3-Bromostyrene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJQPCJDKBKSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25584-47-8 | |

| Record name | Benzene, 1-bromo-3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25584-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60174332 | |

| Record name | 3-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-86-3 | |

| Record name | 3-Bromostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XE3SF241Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Bromostyrene: A Comprehensive Technical Guide for Researchers

CAS Number: 2039-86-3

Synonyms: 1-Bromo-3-vinylbenzene, m-Bromostyrene

This technical guide provides an in-depth overview of 3-Bromostyrene, a versatile reagent widely utilized in organic synthesis, particularly in the fields of polymer science and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications.

Core Properties and Specifications

This compound is a clear, colorless to light yellow liquid. Its bifunctional nature, featuring both a reactive vinyl group and a bromo-substituted aromatic ring, makes it an excellent building block for a variety of chemical transformations. Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2039-86-3 | [1] |

| Molecular Formula | C₈H₇Br | [2] |

| Molecular Weight | 183.05 g/mol | [1] |

| Density | 1.406 g/mL at 25 °C | [2] |

| Boiling Point | 74-75 °C at 3 mmHg | [2] |

| Refractive Index (n20/D) | 1.591 | [2] |

| Flash Point | 68 °C | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, diethyl ether, and THF. | [3] |

| Purity (Typical) | ≥97% | |

| Stabilizer | Often contains a small amount (e.g., 0.1%) of an inhibitor like 3,5-di-tert-butylcatechol to prevent polymerization. |

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data are typical for this compound.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum displays characteristic signals for both the vinyl and the aromatic protons. The vinyl group protons typically appear as a multiplet system (an AMX or ABC system) between δ 5.0 and 7.0 ppm. The aromatic protons appear as multiplets in the region of δ 7.0-7.6 ppm. The splitting patterns are complex due to meta-coupling. |

| ¹³C NMR | The carbon NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The vinyl carbons typically appear between δ 110 and 140 ppm. The aromatic carbons are found between δ 120 and 145 ppm, with the carbon atom bonded to the bromine atom (C-Br) being a key signal in this region. The C-Br signal is typically found around 122 ppm. |

| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands. Key peaks include C-H stretching of the vinyl group (~3080 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=C stretching of the vinyl group and aromatic ring (~1630 cm⁻¹ and ~1590, 1470 cm⁻¹ respectively), and a strong C-Br stretching band in the fingerprint region (~690 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of approximately equal intensity at m/z 182 and 184. The base peak is often at m/z 103, corresponding to the loss of the bromine atom ([M-Br]⁺). |

Synthesis and Experimental Protocols

This compound is typically synthesized from 3-bromobenzaldehyde via the Wittig reaction. This method provides a reliable route to the terminal alkene with good yields.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol describes the conversion of 3-bromobenzaldehyde to this compound using a phosphorus ylide generated from methyltriphenylphosphonium bromide.

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

3-Bromobenzaldehyde

-

Standard glassware for anhydrous reactions (e.g., oven-dried, three-neck round-bottom flask, condenser, dropping funnel, nitrogen inlet)

Procedure:

-

Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise via syringe. The mixture will typically turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution back down to 0 °C.

-

Dissolve 3-bromobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica gel (typically eluting with hexanes or a low-polarity hexane/ethyl acetate mixture) to yield pure this compound.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Chemical Reactivity and Applications

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. These reactions allow for the formation of new carbon-carbon bonds at the site of the bromine atom, enabling the synthesis of complex molecular architectures.

The Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This is a powerful tool for extending carbon chains and creating stilbene-like structures.

This protocol provides a representative procedure for the Heck coupling of this compound.

Materials:

-

This compound (1.0 equivalent)

-

Ethyl acrylate (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

-

Triphenylphosphine (PPh₃, 2-10 mol%)

-

Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃), 2.0 equivalents)

-

Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

-

To an oven-dried Schlenk flask, add palladium(II) acetate, triphenylphosphine, and the base under a nitrogen or argon atmosphere.

-

Add the anhydrous solvent, followed by this compound and ethyl acrylate via syringe.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired (E)-ethyl 3-(3-vinylphenyl)acrylate.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl structures by coupling an aryl halide with an organoboron compound. This compound readily participates in this reaction, making it a key intermediate in the synthesis of complex molecules, including resveratrol derivatives and other bioactive compounds.[4]

This protocol outlines a general procedure for the Suzuki coupling of this compound.

Materials:

-

This compound (1.0 equivalent)

-

Phenylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃)

-

Solvent system (e.g., toluene, dioxane, or DMF)

Procedure:

-

In a round-bottom flask, combine this compound, phenylboronic acid, and the palladium catalyst.

-

Add the organic solvent (e.g., toluene) followed by the aqueous base solution.

-

Fit the flask with a reflux condenser and heat the biphasic mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and separate the layers.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the product, 3-vinyl-1,1'-biphenyl.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The structural motif derived from this compound is present in various biologically active molecules. Its ability to undergo predictable and high-yielding cross-coupling reactions makes it a valuable starting material for creating libraries of compounds for drug screening. For example, bromostyrene derivatives are used as key intermediates in the synthesis of resveratrol and its analogs, which are known for their antioxidant and potential anticancer properties.[4]

Workflow: Synthesis of a Resveratrol Analog

The following diagram illustrates a synthetic pathway where a bromostyrene derivative, formed from a corresponding aldehyde, is a key intermediate that undergoes a Suzuki coupling to form the core stilbene structure of a resveratrol analog.

Caption: Synthetic workflow for a resveratrol analog via a bromostyrene intermediate.

Safety and Handling

This compound is an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from heat and direct sunlight. The product is often stabilized and should be stored under refrigeration (2-8°C) to prevent polymerization.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a fundamental building block in modern organic synthesis. Its dual reactivity allows for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, which are indispensable in the synthesis of advanced materials and complex pharmaceutical agents. This guide provides the core technical information required by researchers to effectively and safely utilize this versatile compound in their work.

References

An In-depth Technical Guide to the Synthesis of 3-Bromostyrene from 3-Bromobenzaldehyde via the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a standard laboratory procedure for the synthesis of 3-bromostyrene, a valuable building block in organic synthesis, from 3-bromobenzaldehyde. The primary method detailed herein is the Wittig reaction, a reliable and widely used method for olefination.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and electronic materials. Its utility stems from the presence of two reactive functional groups: a polymerizable vinyl group and a bromine atom that can be readily functionalized through various cross-coupling reactions. The synthesis of this compound from the readily available 3-bromobenzaldehyde is a common transformation in organic chemistry. The Wittig reaction is a highly effective method for this conversion, offering good yields and stereoselectivity. This guide will provide a detailed experimental protocol, quantitative data, and a visual representation of the workflow.

The Wittig Reaction: A Mechanistic Overview

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (also known as a Wittig reagent) to produce an alkene and a phosphine oxide. The reaction proceeds through a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Experimental Protocol

The synthesis of this compound from 3-bromobenzaldehyde via the Wittig reaction is typically a two-step process:

-

Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is treated with a strong base to generate the corresponding ylide, methylenetriphenylphosphorane.

-

Reaction with the Aldehyde: The in situ generated ylide reacts with 3-bromobenzaldehyde to form this compound.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| Methyltriphenylphosphonium bromide | CH₃P(C₆H₅)₃Br | 357.22 |

| Sodium amide | NaNH₂ | 39.01 |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Saturated aqueous NH₄Cl solution | NH₄Cl | 53.49 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

| Celite® | - |

3.2. Detailed Procedure

Step 1: Preparation of the Wittig Ylide

-

A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

The suspension is stirred under a nitrogen atmosphere, and sodium amide (1.1 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is then heated to reflux for 2 hours, during which time the color of the suspension will typically turn a characteristic orange or yellow, indicating the formation of the ylide.

Step 2: Wittig Reaction with 3-Bromobenzaldehyde

-

After the formation of the ylide, the reaction mixture is cooled to 0 °C in an ice bath.

-

A solution of 3-bromobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide suspension over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 12-24 hours.

Step 3: Work-up and Purification

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate, to afford pure this compound.

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| 3-Bromobenzaldehyde | 1.0 equivalent |

| Methyltriphenylphosphonium bromide | 1.1 equivalents |

| Sodium amide | 1.1 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Ylide Formation Temperature | Reflux |

| Ylide Formation Time | 2 hours |

| Wittig Reaction Temperature | 0 °C to room temperature |

| Wittig Reaction Time | 12-24 hours |

| Product | |

| Product Name | This compound |

| Appearance | Colorless to pale yellow liquid |

| Reported Yield | 70-90% (literature dependent) |

| Purification Method | Column Chromatography (Silica Gel) |

Experimental Workflow Diagram

Caption: Workflow for this compound synthesis.

Safety Considerations

-

Sodium amide is a highly reactive and water-sensitive reagent. It should be handled under an inert atmosphere and away from any sources of moisture.

-

Tetrahydrofuran (THF) is a flammable solvent and can form explosive peroxides. It should be used in a well-ventilated fume hood, and sources of ignition should be avoided.

-

3-Bromobenzaldehyde is an irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

The reaction should be conducted under a nitrogen or argon atmosphere to prevent the reaction of the ylide with atmospheric oxygen and moisture.

Conclusion

The Wittig reaction provides an efficient and reliable method for the synthesis of this compound from 3-bromobenzaldehyde. The protocol described in this guide, when followed with appropriate safety precautions, can be expected to provide the desired product in good yield. The versatility of this compound as a synthetic intermediate makes this a valuable transformation for researchers in various fields of chemistry and drug development.

An In-Depth Technical Guide to the Chemical Reactivity and Electronic Effects of 3-Bromostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and electronic effects of 3-bromostyrene. It is intended for researchers, scientists, and professionals in drug development who utilize substituted styrenes as versatile building blocks in organic synthesis. This document details the physical and spectroscopic properties of this compound, explores its reactivity in key synthetic transformations including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and polymerization, and discusses the electronic influence of the meta-bromo substituent on its chemical behavior. Detailed experimental protocols for seminal reactions, quantitative data, and mechanistic diagrams are provided to facilitate practical application and further research.

Introduction

This compound, also known as 1-bromo-3-vinylbenzene, is an organobromine compound that serves as a valuable intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive vinyl group and a bromine-substituted aromatic ring, allows for a diverse range of chemical transformations. This makes it a versatile precursor for the synthesis of pharmaceuticals, polymers, and advanced materials.[1][2] The position of the bromine atom at the meta-position of the styrene backbone imparts specific electronic properties that influence its reactivity, making it a subject of interest for mechanistic studies and rational molecular design. This guide will delve into the core aspects of this compound's chemistry, providing a foundational understanding for its application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

Physical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[1] Key physical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇Br | [1] |

| Molecular Weight | 183.05 g/mol | [1] |

| Boiling Point | 74-75 °C at 3 mmHg | [1] |

| Density | 1.406 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.591 | [1] |

| Flash Point | 68 °C | [3] |

| Storage Temperature | 2-8 °C | [1] |

Table 1: Physical Properties of this compound

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

| Spectroscopy | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 5.30 (d, 1H), 5.75 (d, 1H), 6.65 (dd, 1H), 7.10-7.60 (m, 4H) | [4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 114.9, 122.7, 125.2, 129.2, 130.1, 130.4, 136.3, 139.7 | [5] |

| IR (Neat) | ν (cm⁻¹): 3085, 1630, 1590, 1565, 1470, 990, 910, 780 | [5] |

| Mass Spectrometry (EI) | m/z: 184, 182 (M⁺), 103, 77 | [5] |

Table 2: Spectroscopic Data for this compound

Electronic Effects of the Meta-Bromo Substituent

The bromine atom at the meta-position significantly influences the electronic properties of both the aromatic ring and the vinyl group through inductive and resonance effects.

The Hammett substituent constant (σ) quantifies the electronic effect of a substituent on a benzene ring. For a meta-bromo substituent, the Hammett constant (σ_meta) is +0.39 .[6] The positive value indicates that the bromine atom is an electron-withdrawing group at the meta position, primarily through its inductive effect (-I). This deactivates the aromatic ring towards electrophilic substitution compared to unsubstituted styrene.

While the bromine atom has lone pairs that can participate in resonance (+R effect), this effect is more pronounced at the ortho and para positions. At the meta position, the resonance effect is minimal, and the electron-withdrawing inductive effect dominates. This electronic influence affects the reactivity of both the aromatic ring and the vinyl group in various reactions.

Chemical Reactivity and Key Transformations

This compound's dual functionality allows it to participate in a wide array of chemical reactions, making it a versatile synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction of this compound with arylboronic acids provides a straightforward route to substituted stilbenes and other biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 mmol, 183 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and water to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford 3-phenylstyrene.

Quantitative Data:

| Reactants | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| This compound, Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~90 | General Protocol[7] |

| 3-Bromopyridine, Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 2 | 95 | [7] |

Table 3: Representative yields for Suzuki-Miyaura coupling reactions.

The Heck-Mizoroki reaction allows for the coupling of this compound with alkenes, typically acrylates or styrenes, to form substituted alkenes. This reaction is highly valuable for the synthesis of complex organic molecules.[8]

Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate

Materials:

-

This compound (1.0 mmol, 183 mg)

-

Ethyl acrylate (1.2 mmol, 120 mg, 130 µL)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

-

Triethylamine (Et₃N, 1.5 mmol, 152 mg, 209 µL)

-

Acetonitrile (5 mL)

Procedure:

-

In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Add acetonitrile, followed by ethyl acrylate and triethylamine.

-

Seal the tube and heat the mixture at 100 °C for 24 hours.

-

Monitor the reaction by GC-MS.

-

After cooling, dilute the mixture with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography to yield ethyl (E)-3-(3-bromophenyl)acrylate.

Quantitative Data:

| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | n-Butyl acrylate | 1 | K₂CO₃ | DMF | 100 | 20 | 98 | [9] |

| 2-Bromonaphthalene | Ethyl crotonate | 0.8 | AcONa | EtOH | 140 (mw) | 0.5 | 51 | [10] |

Table 4: Representative yields for Heck-Mizoroki reactions.

Grignard Reagent Formation and Subsequent Reactions

The carbon-bromine bond in this compound can be converted into a highly nucleophilic Grignard reagent, which can then react with a variety of electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds and introduce further functionality.

Experimental Protocol: Grignard Reaction of this compound with Acetone

Materials:

-

Magnesium turnings (1.2 mmol, 29 mg)

-

Anhydrous diethyl ether (5 mL)

-

This compound (1.0 mmol, 183 mg)

-

Acetone (1.0 mmol, 58 mg, 74 µL), anhydrous

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid

Procedure:

-

Place magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of this compound in anhydrous diethyl ether dropwise to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the formation of the Grignard reagent.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of acetone in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

After solvent removal, purify the product by chromatography to obtain 2-(3-vinylphenyl)propan-2-ol.

Quantitative Data: While specific yield data for the reaction of this compound Grignard with acetone is not readily available in the searched literature, Grignard reactions with simple ketones generally proceed in good to excellent yields (60-90%), depending on the purity of reagents and reaction conditions.[11][12]

Polymerization

The vinyl group of this compound can undergo polymerization, typically via free-radical mechanisms, to produce poly(this compound). The bromine atoms in the resulting polymer can be further functionalized, making it a useful material for various applications.

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

-

This compound (10 mmol, 1.83 g)

-

Azobisisobutyronitrile (AIBN) (0.1 mmol, 16.4 mg)

-

Toluene (5 mL)

-

Methanol

Procedure:

-

Dissolve this compound and AIBN in toluene in a polymerization tube.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Seal the tube under vacuum.

-

Heat the tube in an oil bath at 70 °C for 24 hours.

-

Cool the tube and open it.

-

Pour the viscous solution into a large excess of methanol to precipitate the polymer.

-

Filter the polymer, wash with methanol, and dry under vacuum.

Quantitative Data: The kinetics of free-radical polymerization are complex and depend on initiator and monomer concentrations, temperature, and solvent. The rate of polymerization (Rp) can be generally described by the following equation:

Rp = kp[M][M•]

where kp is the rate constant for propagation, [M] is the monomer concentration, and [M•] is the concentration of growing polymer radicals. The molecular weight and polydispersity of the resulting polymer are dependent on the specific reaction conditions.

| Monomer | Initiator | Temperature (°C) | Mn ( g/mol ) | PDI | Reference |

| Styrene | BPO | 90 | Variable | ~1.5-2.0 | |

| 4-Bromostyrene | Free Radical | - | 11,300 | 1.15 | Polymer Source P1328-4BrS |

Table 5: Representative data for the polymerization of styrenes.

Applications in Drug Development and Bioactive Molecules

Brominated aromatic compounds are prevalent in many biologically active molecules and serve as key intermediates in pharmaceutical synthesis. While this compound itself is not typically a final drug product, its derivatives are of significant interest. For instance, bromotyrosine derivatives, which can be synthesized from precursors like this compound, are found in marine natural products with potent biological activities, including anticancer properties.[1][6] The synthesis of analogs of clavatadine C, a spirocyclic bromotyrosine, highlights the utility of brominated aromatic scaffolds in medicinal chemistry.[1][5][6]

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its chemical reactivity, governed by the interplay of the vinyl group and the meta-bromo substituted aromatic ring, allows for a multitude of synthetic transformations. The electronic-withdrawing nature of the bromine at the meta position deactivates the ring to electrophilic attack but provides a reactive handle for powerful cross-coupling reactions. This guide has provided a detailed overview of its properties, electronic effects, and key reactions, complete with experimental protocols and quantitative data to aid researchers in its effective utilization. The continued exploration of this compound and its derivatives will undoubtedly lead to the development of novel molecules with significant applications in pharmaceuticals, materials science, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. studylib.net [studylib.net]

- 12. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]

Interpreting the Mass Spectrometry Fragmentation of 3-Bromostyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 3-Bromostyrene. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in the identification and structural elucidation of this and similar brominated aromatic compounds. This document outlines a standard experimental protocol for analysis, presents a comprehensive table of fragmentation data, and illustrates the primary fragmentation pathways using detailed diagrams.

Introduction

This compound (C8H7Br) is a valuable intermediate in organic synthesis, utilized in the preparation of polymers, pharmaceuticals, and other specialty chemicals. Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful analytical technique for the structural characterization of such volatile and semi-volatile organic compounds. Under EI conditions, this compound undergoes predictable fragmentation, yielding a unique mass spectrum that serves as a fingerprint for its identification. Understanding these fragmentation pathways is crucial for accurate compound identification and for distinguishing it from its isomers.

Experimental Protocol

The mass spectrum of this compound is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source. The following protocol outlines a standard methodology for its analysis.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 5977B MSD).

-

Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Injector: Split/splitless injector.

-

Ion Source: Electron Ionization (EI).

GC Parameters:

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Injection Volume: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1.5 minutes.

-

Ramp: Increase to 180 °C at a rate of 30 °C/min.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min, hold for 20 minutes.

-

MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: 50-450 m/z.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is sourced from the NIST Mass Spectrometry Data Center.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Structure |

| 184 | 95 | [C8H7Br]+• (Molecular Ion, 81Br isotope) |

| 182 | 100 | [C8H7Br]+• (Molecular Ion, 79Br isotope) |

| 103 | 85 | [C8H7]+ |

| 102 | 30 | [C8H6]+• |

| 77 | 25 | [C6H5]+ |

| 51 | 35 | [C4H3]+ |

Fragmentation Pathway Analysis

The fragmentation of this compound upon electron ionization is primarily dictated by the stability of the resulting ions. The process begins with the removal of an electron from the molecule to form the molecular ion, which then undergoes a series of cleavage and rearrangement reactions.

4.1. Formation of the Molecular Ion:

The initial event is the ionization of the this compound molecule, resulting in a radical cation with a mass-to-charge ratio corresponding to its molecular weight. Due to the natural isotopic abundance of bromine (79Br ≈ 50.7% and 81Br ≈ 49.3%), the molecular ion appears as a characteristic doublet at m/z 182 and 184, with nearly equal intensities.[1]

4.2. Primary Fragmentation Pathways:

The primary fragmentation pathways involve the cleavage of the carbon-bromine bond and the vinyl group, leading to the formation of the most abundant fragment ions.

-

Loss of a Bromine Radical: The most significant fragmentation pathway is the cleavage of the C-Br bond to lose a bromine radical. This is a favorable process due to the relative weakness of the C-Br bond and the stability of the resulting cation. This fragmentation leads to the formation of the styryl cation at m/z 103, which is the base peak in the spectrum.

-

Loss of Acetylene: The styryl cation (m/z 103) can further fragment by losing a molecule of acetylene (C2H2), a common fragmentation pattern for aromatic compounds, to form the phenyl cation at m/z 77.

-

Benzylic Cleavage: Another fragmentation route involves the cleavage of the bond beta to the aromatic ring, leading to the loss of a hydrogen atom from the molecular ion to form an ion at m/z 181/183. Subsequent loss of a bromine radical would lead to an ion at m/z 102.

The proposed fragmentation pathways are visualized in the following diagrams.

Conclusion

The mass spectrum of this compound is characterized by a prominent molecular ion doublet at m/z 182/184 and a base peak at m/z 103, corresponding to the loss of a bromine radical. Further fragmentation of the styryl cation leads to other significant ions, such as the phenyl cation at m/z 77. The predictable nature of these fragmentation pathways allows for the confident identification of this compound and provides a framework for the structural elucidation of related brominated aromatic compounds. This guide serves as a valuable resource for researchers and professionals who rely on mass spectrometry for the analysis of complex organic molecules.

References

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of 3-Bromostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of 3-Bromostyrene. It is designed to furnish researchers, scientists, and professionals in drug development with the foundational knowledge and practical details necessary to employ these powerful analytical techniques for the characterization of this and similar substituted styrene compounds. This document outlines the theoretical underpinnings of FT-IR and Raman spectroscopy, details experimental protocols, presents expected vibrational mode assignments, and illustrates the logical workflow of the analytical process.

Introduction to Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the molecular vibrations of a sample. These vibrations, which are unique to the molecule's structure and bonding, provide a characteristic "fingerprint" that allows for identification, structural elucidation, and quantitative analysis.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule. When the frequency of the infrared radiation matches the frequency of a specific molecular vibration, the molecule absorbs the radiation, resulting in a change in the dipole moment. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). FT-IR is particularly sensitive to polar functional groups.

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light, typically from a laser. As photons interact with a molecule, they can be scattered with a change in energy. This energy difference corresponds to the vibrational energy levels of the molecule and is known as the Raman shift. Raman spectroscopy is highly sensitive to non-polar functional groups and symmetric vibrations. The complementary nature of FT-IR and Raman spectroscopy makes their combined use a powerful approach for comprehensive molecular characterization.

Experimental Protocols

The following sections detail generalized yet detailed methodologies for the FT-IR and Raman analysis of liquid samples like this compound. These protocols are based on standard laboratory practices and can be adapted to specific instrumentation.

FT-IR Spectroscopy of this compound (Liquid)

2.1.1. Sample Preparation: this compound, being a liquid at room temperature, can be analyzed directly with minimal sample preparation. A neat (undiluted) sample is typically used. A few drops of the liquid are placed between two infrared-transparent salt plates, such as potassium bromide (KBr) or sodium chloride (NaCl), to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

2.1.2. Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable.

-

Spectral Range: Data is typically collected in the mid-infrared region, from 4000 to 400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Scanning: To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

-

Background Correction: A background spectrum of the clean salt plates or ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Raman Spectroscopy of this compound (Liquid)

2.2.1. Sample Preparation: A small volume of liquid this compound is placed in a glass capillary tube or a cuvette. The use of quartz or glass containers is preferred as they produce a weak Raman signal.

2.2.2. Instrumentation and Data Acquisition:

-

Spectrometer: A dispersive Raman spectrometer equipped with a charge-coupled device (CCD) detector is commonly used.

-

Excitation Source: A laser with a specific wavelength, such as a 532 nm (green), 785 nm (red), or 1064 nm (near-infrared) laser, is used as the excitation source. The choice of laser wavelength can be critical to avoid fluorescence from the sample or impurities.

-

Laser Power: The laser power should be optimized to obtain a good signal without causing sample degradation or thermal effects.

-

Spectral Range: The Raman shift is typically recorded over a range of approximately 200 to 3500 cm⁻¹.

-

Resolution: A spectral resolution of 2 to 4 cm⁻¹ is common.

-

Acquisition Time and Accumulations: The signal is integrated for a set time (e.g., 10 seconds) and accumulated over multiple scans to enhance the signal-to-noise ratio.

Vibrational Mode Analysis of this compound

The vibrational spectrum of this compound is complex due to the presence of both an aromatic ring and a vinyl group. The following tables summarize the expected vibrational frequencies and their assignments based on the analysis of substituted styrenes and related molecules. Definitive experimental values for this compound were reported by Fateley, W. G., et al. in 1968, though the full detailed data from this source was not accessible for this guide. The presented assignments are therefore based on established group frequencies and theoretical calculations for similar compounds.

Table 1: FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretching (vinyl group) |

| ~3060 | Medium | C-H stretching (aromatic ring) |

| ~1630 | Strong | C=C stretching (vinyl group) |

| ~1590, ~1570 | Strong | C=C stretching (aromatic ring) |

| ~1470, ~1420 | Medium | CH₂ scissoring (vinyl group) |

| ~1250 | Medium | C-H in-plane bending (aromatic ring) |

| ~990 | Strong | =CH₂ out-of-plane wagging (vinyl group) |

| ~910 | Strong | =CH out-of-plane wagging (vinyl group) |

| ~780 | Strong | C-H out-of-plane bending (aromatic ring, 1,3-disubstituted) |

| ~690 | Medium | C-Br stretching |

| ~550 | Medium | Ring deformation |

Table 2: Raman Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Strong | C-H stretching (aromatic ring) |

| ~1630 | Very Strong | C=C stretching (vinyl group) |

| ~1590 | Strong | C=C stretching (aromatic ring) |

| ~1380 | Medium | C-H in-plane bending |

| ~1000 | Strong | Ring breathing mode |

| ~780 | Medium | C-H out-of-plane bending (aromatic ring) |

| ~690 | Medium | C-Br stretching |

| ~300 | Medium | C-C=C bending |

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Conclusion

FT-IR and Raman spectroscopy are indispensable tools for the structural characterization of molecules like this compound. Their complementary nature provides a detailed and comprehensive understanding of the molecular vibrations, enabling confident identification and structural analysis. The experimental protocols outlined in this guide, coupled with the provided vibrational assignments, offer a solid foundation for researchers and scientists to apply these techniques in their own work, particularly in the fields of chemical synthesis, materials science, and drug development. Further investigation into historical literature, such as the work of Fateley et al., may provide even more precise experimental data for this specific compound.

Theoretical Studies on the Reactivity of 3-Bromostyrene: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the reactivity of 3-bromostyrene, a versatile building block in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the molecule's electronic structure and its behavior in key chemical transformations. By integrating principles from theoretical and computational chemistry, this guide elucidates the factors governing this compound's reactivity. It covers fundamental concepts such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps. Furthermore, it examines the mechanisms of pivotal reactions, including the Heck-Mizoroki coupling, the Suzuki-Miyaura coupling, and anionic polymerization. The guide includes structured data tables, detailed experimental protocols for major reactions, and explanatory diagrams generated using Graphviz to illustrate reaction mechanisms and computational workflows, providing a thorough resource for understanding and utilizing this compound in synthetic applications.

Introduction

This compound (C₈H₇Br) is an aromatic compound featuring both a vinyl group and a bromine atom attached to a benzene ring at the meta position.[1][2] This unique bifunctional structure makes it a valuable intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced polymers.[3] The reactivity of this compound is dictated by its two primary functional sites: the carbon-bromine (C-Br) bond, which is susceptible to oxidative addition in cross-coupling reactions, and the vinyl group, which can participate in polymerization and addition reactions.

Understanding the electronic properties and inherent reactivity of this molecule is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways. Theoretical and computational chemistry offer powerful tools to probe these characteristics at a molecular level, providing insights that complement experimental observations.[4] This guide explores the reactivity of this compound through the lens of established theoretical frameworks, focusing on its electronic structure and its performance in cornerstone reactions of modern organic synthesis.

Theoretical Framework for Reactivity Analysis

Computational chemistry provides a suite of tools for predicting molecular behavior. For a molecule like this compound, several key concepts are used to analyze its reactivity.

Frontier Molecular Orbital (FMO) Theory

FMO theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[5]

-

HOMO: The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity). A higher energy HOMO indicates a more reactive nucleophile.

-

LUMO: The energy of the LUMO corresponds to a molecule's ability to accept electrons (its electrophilicity). A lower energy LUMO suggests a more reactive electrophile.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap implies that the molecule can be easily excited, making it more reactive.[5]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using color-coding to indicate electrostatic potential.

-

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are prone to attack by electrophiles.

-

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to attack by nucleophiles.

-

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

MEP maps are invaluable for predicting the regioselectivity of reactions by identifying the most likely sites for nucleophilic and electrophilic interactions.[6]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are routinely used to determine optimized molecular geometries, electronic properties (such as HOMO/LUMO energies), and reaction energetics, including the structures and energies of transition states.[4][8]

Computational Analysis of this compound's Electronic Structure

The electronic character of this compound is shaped by the interplay of its constituent parts: the aromatic ring, the electron-withdrawing bromine atom, and the conjugated vinyl group. The bromine atom exerts a deactivating, ortho-, para-directing effect on electrophilic aromatic substitution via induction and resonance. The vinyl group is a weakly activating, ortho-, para-directing group. Their meta-relationship leads to a complex reactivity profile.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇Br | [1][2] |

| Molecular Weight | 183.05 g/mol | [9] |

| Appearance | Yellow liquid | |

| Density | 1.406 g/mL at 25 °C | [9] |

| Boiling Point | 74-75 °C at 3 mmHg | [9] |

| Refractive Index | 1.591 (n20/D) | [9] |

Table 2: Representative Theoretical Reactivity Descriptors for an Aryl Bromide

| Descriptor | Representative Value | Significance for Reactivity |

| HOMO Energy | ~ -6.5 eV | Indicates moderate electron-donating ability. |

| LUMO Energy | ~ -0.5 eV | Indicates susceptibility to electron acceptance, particularly in reactions involving the C-Br bond. |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | Suggests relatively high kinetic stability, requiring catalysis for many reactions. |

| Dipole Moment | ~ 1.5 - 2.0 Debye | Reflects the polarity of the molecule, influencing solubility and intermolecular interactions. |

For this compound, the MEP would likely show a negative potential (red) around the vinyl double bond due to its π-electron density, making it a site for electrophilic attack. A region of positive potential (a σ-hole) is expected along the axis of the C-Br bond, making the bromine atom a site for halogen bonding and influencing its role in oxidative addition.[6]

Theoretical Insights into Key Reactions

The dual functionality of this compound allows it to participate in a variety of mechanistically distinct reactions.

The Heck-Mizoroki Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[12] For this compound, this typically involves the C-Br bond reacting with an alkene partner, making it a powerful tool for vinylation or arylation.[3][13] The reaction generally proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[14]

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

-

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate, completing the cycle.[15]

Caption: Catalytic Cycle of the Heck Reaction.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound.[16][17] This reaction is widely used to synthesize biaryls, styrenes, and polyolefins.[18] For this compound, it provides an efficient route to introduce new aryl or vinyl substituents at the 3-position.

The catalytic cycle shares similarities with the Heck reaction but differs in the key transmetalation step:[19]

-

Oxidative Addition: A Pd(0) species adds to this compound to form an Ar-Pd(II)-Br complex.

-

Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the bromide. This is a crucial step where the new C-C bond partners are brought together.[7][20]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Anionic Polymerization

The vinyl group of this compound allows it to undergo polymerization. Anionic polymerization is a chain-growth polymerization method initiated by a strong nucleophile, such as an organolithium reagent (e.g., sec-BuLi).[21] This method is known for producing polymers with well-defined molecular weights and low polydispersity.[22][23]

The process involves two main stages:

-

Initiation: The nucleophilic initiator attacks the β-carbon of the vinyl group, forming a new C-C bond and generating a carbanionic active center.

-

Propagation: The newly formed carbanion attacks another monomer molecule in the same fashion, extending the polymer chain. This process repeats, with the carbanionic "living" end of the polymer chain continuing to add monomers until the supply is exhausted or a terminating agent is introduced.

Caption: Stages of Anionic Polymerization.

Methodologies and Protocols

Computational Methodology Workflow

A theoretical study of reactivity typically follows a structured workflow to ensure robust and reproducible results. This involves selecting appropriate computational methods, performing calculations, and analyzing the output data.

Caption: Workflow for a Theoretical Reactivity Study.

Table 3: Typical Software and Methods for Reactivity Studies

| Component | Examples | Purpose |

| Software Packages | Gaussian, GAMESS, ORCA | To perform the quantum mechanical calculations. |

| Computational Methods | Hartree-Fock (HF), Density Functional Theory (DFT), Møller–Plesset (MP2) | To approximate solutions to the Schrödinger equation. DFT is often preferred for its balance of accuracy and cost.[24] |

| DFT Functionals | B3LYP, PBE0, M06-2X | To approximate the exchange-correlation energy within DFT. |

| Basis Sets | 6-31G*, 6-311+G(d,p), aug-cc-pVTZ | Mathematical functions used to represent the electronic wavefunctions. The choice affects accuracy and computational time.[4] |

| Solvation Models | PCM, SMD | To simulate the effect of a solvent on the reaction, which can be critical.[4] |

Experimental Protocols

The following are generalized protocols for the Heck and Suzuki reactions, which can be adapted for this compound.

Protocol 1: Heck-Mizoroki Coupling of an Aryl Bromide [14][25]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (e.g., this compound, 1.0 mmol), the alkene (e.g., styrene or an acrylate, 1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine ligand (e.g., PPh₃, 2-4 mol%).

-

Solvent and Base Addition: Add a suitable solvent (e.g., DMF, acetonitrile, or toluene, 5 mL) and a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide [26][27][28]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (e.g., this compound, 1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water, or toluene/ethanol, 5 mL).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

-

Workup: After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Conclusion

The reactivity of this compound is a product of its distinct electronic landscape, defined by the interplay between its aromatic core, vinyl substituent, and carbon-bromine bond. Theoretical studies, grounded in principles like Frontier Molecular Orbital theory and Density Functional Theory, provide a powerful framework for dissecting this reactivity. These computational approaches allow for the prediction of reactive sites, the elucidation of complex reaction mechanisms, and the rationalization of experimental outcomes. As demonstrated, this compound serves as a versatile substrate in fundamental synthetic transformations such as the Heck and Suzuki-Miyaura couplings, as well as in anionic polymerization. The integration of theoretical analysis with practical experimental protocols, as outlined in this guide, equips researchers with the comprehensive knowledge needed to effectively harness the synthetic potential of this compound in the development of novel chemical entities and materials.

References

- 1. This compound | C8H7Br | CID 74870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-bromo-3-ethenyl- [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism [mdpi.com]

- 5. irjweb.com [irjweb.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 8. chemrevlett.com [chemrevlett.com]

- 9. chembk.com [chembk.com]

- 10. mjfas.utm.my [mjfas.utm.my]

- 11. researchgate.net [researchgate.net]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. rarpolymer.princeton.edu [rarpolymer.princeton.edu]

- 22. orbi.uliege.be [orbi.uliege.be]

- 23. mdpi.com [mdpi.com]

- 24. An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene [pubs.sciepub.com]

- 25. sctunisie.org [sctunisie.org]

- 26. rsc.org [rsc.org]

- 27. benchchem.com [benchchem.com]

- 28. youtube.com [youtube.com]

In-Depth Technical Guide to the Physical Properties of Poly(3-bromostyrene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of poly(3-bromostyrene), a halogenated polymer with potential applications in various scientific and biomedical fields. This document details the synthesis, characterization, and key physical data of atactic poly(this compound), offering valuable insights for researchers and professionals in materials science and drug development.

Molecular and Physical Properties

Poly(this compound) is a vinyl polymer synthesized from the monomer this compound. Its properties are influenced by factors such as molecular weight, polydispersity, and tacticity. The free-radical polymerization method typically yields atactic poly(this compound), meaning the stereochemistry of the phenyl groups along the polymer chain is random.[1]

Summary of Physical Properties

The following table summarizes the key physical properties of poly(this compound) and its corresponding monomer.

| Property | Value | Notes |

| Polymer Properties | ||

| Glass Transition Temp (Tg) | Not definitively reported in searched literature | For comparison, atactic poly(4-bromostyrene) has a reported Tg of 118 °C. |

| Molecular Weight (Mn) | Typically in the range of 5,000 - 50,000 g/mol | Dependent on polymerization conditions. |

| Polydispersity Index (PDI) | Typically between 1.2 and 2.5 | Characteristic of free-radical polymerization. |

| Solubility | Soluble in THF, chloroform, toluene, and DMF. Insoluble in methanol, ethanol, water, and hexanes. | This solubility profile is typical for polystyrenic polymers. |

| Monomer Properties | This compound | |

| Density | 1.406 g/mL at 25 °C | |

| Boiling Point | 74-75 °C at 3 mmHg | |

| Refractive Index | n20/D 1.591 |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and characterization of poly(this compound).

Synthesis of Atactic Poly(this compound) via Free-Radical Polymerization

This protocol describes a typical bulk polymerization of this compound using a free-radical initiator.[2][3]

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

-

Methanol (for precipitation)

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Monomer Purification: If necessary, purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors.

-

Reaction Setup: Place the desired amount of this compound and initiator (typically 0.1-1 mol% relative to the monomer) into a Schlenk flask equipped with a magnetic stir bar.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). Stir the mixture for a predetermined time (e.g., 24 hours) to achieve the desired conversion.

-

Isolation: After the reaction, dissolve the viscous polymer solution in a minimal amount of a good solvent like THF.

-

Precipitation: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Purification: Collect the precipitated white polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Characterization Methods

GPC is a standard technique to determine the molecular weight distribution of a polymer.[4][5]

Instrumentation:

-

GPC system equipped with a refractive index (RI) detector.

-

GPC columns suitable for polystyrene and its derivatives (e.g., polystyrene-divinylbenzene columns).

-

Mobile phase: Tetrahydrofuran (THF), HPLC grade.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the poly(this compound) sample (typically 1-2 mg/mL) in THF.[6] Ensure the polymer is fully dissolved. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[6]

-

Calibration: Calibrate the GPC system using narrow molecular weight polystyrene standards.

-

Analysis: Inject the prepared sample solution into the GPC system.

-

Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram using the calibration curve.

DSC is used to determine the thermal transitions of a polymer, including the glass transition temperature (Tg).[7][8]

Instrumentation:

-

Differential Scanning Calorimeter.

-

Aluminum DSC pans.

-

Inert atmosphere (e.g., nitrogen).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry poly(this compound) sample into an aluminum DSC pan and seal it.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min) to erase the polymer's thermal history.

-

Cooling Scan: Cool the sample to a temperature below the expected Tg (e.g., 25 °C) at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from the inflection point in the heat flow curve of this second heating scan.

-

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and determine the tacticity of the polymer.[1]

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the poly(this compound) sample in about 0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.[9][10]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Analysis: The ¹H NMR spectrum will show broad peaks characteristic of a polymer in the aromatic (6.5-7.5 ppm) and aliphatic (1.0-2.5 ppm) regions. The ¹³C NMR spectrum can provide information about the stereochemistry (tacticity) of the polymer chain. For atactic poly(this compound), the spectra will indicate a random distribution of stereocenters.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly(this compound).

Caption: Workflow for Synthesis and Characterization.

Free-Radical Polymerization Mechanism

The following diagram outlines the key steps in the free-radical polymerization of this compound.

Caption: Free-Radical Polymerization Steps.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. free radical mechanism steps for polymerisation of ethene to poly(ethene) polythene reagents reaction conditions organic synthesis [docbrown.info]

- 4. agilent.com [agilent.com]

- 5. agilent.com [agilent.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. specialchem.com [specialchem.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

A Technical Guide to the Solubility of 3-Bromostyrene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-bromostyrene in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, general principles, and detailed experimental protocols for determining solubility. This information is crucial for applications in synthesis, purification, and formulation development where this compound is utilized.

Core Concepts: Predicting the Solubility of this compound